Ditert-butylphosphane;iodomercury
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Overview
Description
Ditert-butylphosphane;iodomercury is a compound that combines the properties of both phosphines and mercury iodides Phosphines are known for their role as ligands in coordination chemistry, while mercury iodides are recognized for their unique reactivity and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ditert-butylphosphane;iodomercury typically involves the reaction of ditert-butylphosphane with mercury iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ditert-butylphosphane;iodomercury undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The mercury iodide moiety can participate in substitution reactions, where the iodide is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used under controlled conditions.
Substitution: Reagents like halides or other nucleophiles can be used to replace the iodide group.
Major Products
Oxidation: The major product is typically a phosphine oxide.
Substitution: The products depend on the substituent introduced, but common products include various organomercury compounds.
Scientific Research Applications
Ditert-butylphosphane;iodomercury has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: Its derivatives are studied for their potential biological activity.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which Ditert-butylphosphane;iodomercury exerts its effects involves the interaction of the phosphane group with various molecular targets. The mercury iodide moiety can also participate in reactions that modify the activity of the compound. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butylphosphine oxide
- Bis(tri-tert-butylphosphine)palladium
- 2,4-Di-tert-butylphenol
Uniqueness
Ditert-butylphosphane;iodomercury is unique due to its combination of phosphane and mercury iodide properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to similar compounds that only contain one of these functional groups.
Properties
CAS No. |
90054-07-2 |
---|---|
Molecular Formula |
C8H19HgIP |
Molecular Weight |
473.71 g/mol |
IUPAC Name |
ditert-butylphosphane;iodomercury |
InChI |
InChI=1S/C8H19P.Hg.HI/c1-7(2,3)9-8(4,5)6;;/h9H,1-6H3;;1H/q;+1;/p-1 |
InChI Key |
UOAMJBRFLGQBJQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)PC(C)(C)C.I[Hg] |
Origin of Product |
United States |
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